Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester
Description
This compound is a branched ester derivative of propanoic acid, featuring two 2-ethylhexyl groups: one attached via an ether linkage at the 3rd carbon and another as an ester group. Such bifunctional modifications enhance its lipophilicity, making it suitable for applications requiring solubility in non-polar matrices (e.g., plasticizers, coatings) .
Properties
IUPAC Name |
2-ethylhexyl 3-(2-ethylhexoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-5-9-11-17(7-3)15-21-14-13-19(20)22-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOAFRLZQCJROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCC(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498680 | |
| Record name | 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-91-9 | |
| Record name | 2-Ethylhexyl 3-[(2-ethylhexyl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where propanoic acid and 2-ethylhexanol are fed continuously, and the ester product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Industrial Applications
1.1 Plasticizer in Polymers
One of the primary applications of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester is as a plasticizer in the production of polymers. Plasticizers are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The use of this ester allows for improved processing characteristics and enhances the mechanical properties of polymeric materials .
1.2 Coatings and Sealants
This compound is also utilized in coatings and sealants due to its ability to improve adhesion properties and flexibility. It is particularly effective in waterproofing applications where it enhances the hydrophobic nature of surfaces, thereby increasing resistance to moisture and environmental degradation .
1.3 Additive in Asphalt
In asphalt applications, this compound serves as an additive that modifies the surface characteristics of aggregates. This modification improves bonding between asphalt and aggregates, reducing water-induced stripping of asphalt binders .
Health and Safety Considerations
2.1 Toxicological Profile
The toxicological assessments indicate that while this compound can cause skin irritation upon contact, it does not exhibit significant systemic toxicity from dermal exposure at typical usage levels. Studies have shown that no carcinogenic effects were observed in long-term animal studies .
2.2 Regulatory Status
As with many industrial chemicals, this compound is subject to regulatory scrutiny. It has been reviewed under various chemical safety frameworks to ensure compliance with health and environmental safety standards .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with various biological molecules . These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Structural and Functional Analogues
2-Ethylhexyl 3-Mercaptopropionate (CAS 50448-95-8)
- Structure : Replaces the ether-linked 2-ethylhexyl group in the target compound with a thiol (-SH) group.
- Properties : Higher polarity due to the thiol group, leading to distinct applications in flavorings (FEMA 4588) .
Propanoic Acid, 2-Hydroxy-, 2-Ethylhexyl Ester (CAS not specified)
- Structure : Features a hydroxyl (-OH) group at the 2nd carbon instead of an ether linkage.
- Properties: Increased hydrogen bonding capacity reduces volatility; used in cosmetics and coatings.
2-Ethylhexyl p-Methoxycinnamate (CAS 5466-77-3)
- Structure : Aromatic substitution (p-methoxycinnamate) instead of aliphatic ether.
- Properties: UV-absorbing properties make it a common sunscreen agent.
Propanoic Acid, 3-(Trimethoxysilyl)-, 2-Ethylhexyl Ester
- Structure : Incorporates a trimethoxysilyl group for silane coupling.
- Applications : Used in adhesives and sealants due to its ability to crosslink with silica-based substrates .
Physicochemical and Toxicological Comparison
Biological Activity
Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester (CAS number 38940-91-9) is an ester compound with a molecular formula of C19H38O3 and a molecular weight of 314.51 g/mol. This compound is part of a broader class of 2-ethylhexyl esters, which are commonly used in various industrial applications, including cosmetics and food products. Understanding its biological activity is crucial for assessing its safety and potential health effects.
- Molecular Formula: C19H38O3
- Molecular Weight: 314.51 g/mol
- CAS Number: 38940-91-9
Toxicological Profile
- Acute Toxicity : The acute oral toxicity of propanoic acid esters has been evaluated, indicating low toxicity levels. For instance, studies report median lethal doses (LD50) greater than 2000 mg/kg in rats, suggesting that the compound poses minimal acute risk upon ingestion .
- Repeated Dose Toxicity : A 28-day repeated oral dose toxicity study indicated no significant adverse effects at doses up to 1000 mg/kg body weight per day. No clinical signs of toxicity were observed, and there were no significant differences in body weights or blood chemistry between treated and control groups .
- Skin Irritation and Sensitization : Non-guideline skin irritation studies showed no sensitization reactions in rabbits when exposed to various concentrations of the compound. These findings suggest that the compound is unlikely to cause significant skin irritation or sensitization in humans .
- Developmental Toxicity : The hydrolysis product of this ester, 2-ethylhexanol (2-EH), has been associated with developmental toxicity in animal studies. While the parent compound itself did not show significant developmental effects at high doses, the potential for 2-EH to cause skeletal retardations at lower doses raises concerns about its use during pregnancy .
Metabolism
The metabolism of propanoic acid esters generally involves hydrolysis by carboxylesterases, leading to the formation of fatty acids and alcohols such as 2-EH. Studies indicate rapid absorption and distribution within the body, primarily targeting the liver and kidneys, with a significant portion excreted unchanged in urine within 72 hours .
Case Study: Skin Sensitization Assessment
A study conducted on various 2-ethylhexyl esters demonstrated that these compounds did not induce skin sensitization in animal models when tested under OECD guidelines. This indicates a favorable safety profile for topical applications .
Research Findings on Developmental Effects
Research highlighted that while propanoic acid esters themselves may not exhibit severe developmental toxicity, their hydrolysis products can pose risks. The NOAEL for developmental toxicity associated with 2-EH was identified at approximately 130 mg/kg body weight per day . This underscores the importance of evaluating both the parent compound and its metabolites in toxicological assessments.
Summary Table of Biological Activity
Q & A
Q. What are the optimized synthetic routes for producing Propanoic acid, 3-[(2-ethylhexyl)oxy]-, 2-ethylhexyl ester with high purity?
Methodological Answer: The compound can be synthesized via acid-catalyzed esterification. A typical protocol involves reacting 3-[(2-ethylhexyl)oxy]propanoic acid with 2-ethylhexanol using sulfuric acid as a catalyst. Key steps include:
- Reaction Conditions: Maintain a molar ratio of 1:1.2 (acid:alcohol) at 110–120°C for 6–8 hours under reflux.
- Purification: Post-reaction neutralization (e.g., sodium bicarbonate wash), followed by vacuum distillation (boiling point ~250°C at 760 mmHg) to isolate the ester. Purity (>98%) can be confirmed via gas chromatography (GC) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 0.8–1.6 ppm for ethylhexyl chain protons, δ 4.0–4.2 ppm for ester oxygen-linked CH₂ groups) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion [M⁺] at m/z 186.2912 (C₁₁H₂₂O₂) .
- Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O ester linkage) .
Q. How can researchers experimentally determine key physical properties such as solubility and stability?
Methodological Answer:
- Solubility: Use shake-flask method in solvents (e.g., hexane, ethanol) at 25°C, quantified via UV-Vis spectroscopy or gravimetric analysis.
- Stability: Accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this ester in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in polar aprotic solvents) to assess hydrolysis rates.
- Example: MD simulations of ester cleavage in basic media align with experimental hydrolysis data (e.g., half-life ~48 hours at pH 12) .
Q. What strategies resolve contradictions in reported toxicity data (e.g., local irritation vs. systemic effects)?
Methodological Answer:
- In Vivo Studies: Conduct OECD 407-compliant 28-day repeated dose toxicity tests in rodents. Measure biomarkers (e.g., IL-6 for inflammation) and histopathology.
- In Vitro Alternatives: Use 3D epidermal models (EpiDerm™) to assess dermal irritation, reducing animal use.
- Note: Evidence from analogous esters shows local irritation predominates at high doses (≥500 mg/kg), while systemic effects require prolonged exposure .
Q. What are the metabolic pathways of this ester in biological systems, and how can they be tracked?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹⁴C-labeled ester to trace metabolites via scintillation counting.
- LC-MS/MS Analysis: Identify phase I metabolites (e.g., hydrolyzed propanoic acid derivatives) and phase II conjugates (glucuronides).
- Findings: In rat models, >90% of the ester is excreted as 2-ethylhexanol-glucuronide within 24 hours .
Q. How does stereochemistry influence the compound’s interactions in catalytic systems?
Methodological Answer:
- Chiral Chromatography: Use Chiracel OD-H column to separate enantiomers (if applicable).
- Kinetic Resolution: Compare reaction rates with chiral catalysts (e.g., lipase B from Candida antarctica).
- Case Study: Racemic mixtures show 20% lower catalytic efficiency in esterase-mediated hydrolysis than enantiopure forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
